Product packaging for 9-(4-Methoxyphenyl)-9h-fluoren-9-ol(Cat. No.:CAS No. 57028-27-0)

9-(4-Methoxyphenyl)-9h-fluoren-9-ol

Cat. No.: B8753705
CAS No.: 57028-27-0
M. Wt: 288.3 g/mol
InChI Key: VVGNCXHIYNHBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Methoxyphenyl)-9H-fluoren-9-ol (CAS Number: 57028-27-0) is a high-purity chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol . This compound serves as a versatile intermediate in organic synthesis and materials science research. It is structurally related to the fluorenol family, which has been investigated in various scientific contexts, including as a building block for advanced polymers . In research applications, this compound and its analogs are of significant interest. Fluorenol derivatives have been studied for their potential use in the synthesis of hyperbranched polymers with a high degree of branching, which are valuable for developing advanced materials with specific properties . Furthermore, related fluorenol compounds have been explored in neuroscience research, with studies indicating weak dopamine reuptake inhibition properties, suggesting potential as a structural template for neuroactive compound development . Researchers value this compound for its defined physical properties, including a boiling point of 468°C and a logP of approximately 3.96, indicating significant lipophilicity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O2 B8753705 9-(4-Methoxyphenyl)-9h-fluoren-9-ol CAS No. 57028-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57028-27-0

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-(4-methoxyphenyl)fluoren-9-ol

InChI

InChI=1S/C20H16O2/c1-22-15-12-10-14(11-13-15)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3

InChI Key

VVGNCXHIYNHBOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Synthetic Methodologies for 9 4 Methoxyphenyl 9h Fluoren 9 Ol and Its Analogs

Strategies for Carbon-Carbon Bond Formation at the 9-Position of Fluorenols

The construction of the C9-aryl or C9-alkyl bond in 9-substituted fluorenols is a key step in the synthesis of these compounds. The unique electronic and structural properties of the fluorene (B118485) moiety have spurred the development of diverse synthetic methods. researchgate.net

Organometallic Approaches in 9-Fluorenol Synthesis

Organometallic reagents are widely used for the synthesis of 9-aryl-9-fluorenols. The reaction of Grignard reagents or organolithium species with 9-fluorenone (B1672902) is a common and effective method. For instance, 9-phenyl-9-fluorenol can be synthesized by reacting 9-fluorenone with phenylmagnesium bromide. iastate.edu Similarly, the use of n-butyl lithium with 4-bromoanisole (B123540) followed by the addition of 9-fluorenone has been explored for the synthesis of related analogs. iastate.edu

ReagentSubstrateProductNotes
Phenylmagnesium bromide9-Fluorenone9-phenyl-9-fluorenolA common Grignard reaction. iastate.edu
n-Butyl lithium / 4-bromoanisole9-Fluorenone9-(4-methoxyphenyl)-9H-fluoren-9-olInvolves a lithium-halogen exchange. iastate.edu

Transition-Metal Catalysis in Fluorenol Derivatization

Transition-metal catalysis offers a powerful tool for the synthesis of fluorene derivatives. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental in the formation of C-C bonds at the 9-position. Palladium/norbornene (Pd/NBE) cooperative catalysis has been successfully employed for the synthesis of racemic fluorenols. nih.gov This methodology has been extended to asymmetric synthesis, demonstrating the versatility of transition-metal catalysis in this field. nih.gov Furthermore, palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a route to various substituted fluoren-9-ones, which can then be reduced to the corresponding fluorenols. acs.org

Catalyst SystemReaction TypeProduct ClassReference
Palladium/NorborneneCooperative CatalysisRacemic Fluorenols nih.gov
PalladiumCyclocarbonylationFluoren-9-ones acs.org

Metal-Free Synthetic Protocols for Fluorenol Cores

In recent years, there has been a growing interest in developing metal-free synthetic methods. researchgate.net For the synthesis of N-aryl carbazoles, a related class of compounds, a metal-free approach involving a ladderization of fluorinated oligophenylenes has been described. rsc.org While not directly applied to 9-aryl-9-fluorenols, this highlights the potential for developing similar metal-free strategies for their synthesis.

Stereoselective and Asymmetric Synthesis of Chiral Fluorenol Derivatives

The synthesis of chiral fluorenols with high enantioselectivity is of significant interest due to their potential applications in various fields. researchgate.net Asymmetric synthesis, a reaction that converts an achiral unit into a chiral unit to produce unequal amounts of stereoisomers, is a key strategy in this endeavor. uwindsor.ca

An efficient protocol for the asymmetric synthesis of fluorenols has been developed through an enantioconvergent process using Pd(II)/chiral norbornene cooperative catalysis. nih.gov This method allows for the synthesis of diverse functionalized chiral fluorenols with excellent enantioselectivities from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. nih.gov The development of catalytic asymmetric fluorination reactions of β-ketoesters has also been a significant advancement in the stereoselective construction of fluorinated chiral carbon centers, a challenging synthetic operation. nih.gov

CatalysisApproachKey FeatureReference
Pd(II)/Chiral NorborneneEnantioconvergent SynthesisHigh enantioselectivity for a range of fluorenols. nih.gov nih.gov

Reductive and Oxidative Pathways in Fluorenol Synthesis and Interconversion

Reductive and oxidative reactions are fundamental in the synthesis and interconversion of fluorenol derivatives. The reduction of 9-fluorenone to 9-fluorenol is a common synthetic step, often achieved using reagents like sodium borohydride. chemicalbook.com Conversely, the oxidation of 9H-fluorenes to 9-fluorenones can be accomplished using air oxidation in the presence of a base like KOH. researchgate.netrsc.org

Reductive Dehalogenation to Fluorenyl Alcohol Derivatives

A novel and convenient method for the synthesis of fluorenyl alcohol derivatives involves the reductive dehalogenation of 9-bromofluorene in the presence of arylaldehydes. mdpi.comnih.govresearchgate.net This reaction is initiated by tetrakis(dimethylamino)ethylene (TDAE) and is believed to proceed through the formation of a fluorenyl anion via two successive single electron transfers. mdpi.comnih.gov This fluorenyl anion then reacts with various electrophiles, such as aldehydes, to yield the corresponding fluorenyl alcohol derivatives. mdpi.comnih.gov The reaction conditions can be optimized, and a range of aldehydes have been shown to be compatible with this protocol, providing the desired alcohol products in moderate to good yields. researchgate.net

Reactant 1Reactant 2ReagentProductKey Intermediate
9-BromofluoreneArylaldehydeTDAEFluorenyl alcohol derivativeFluorenyl anion mdpi.comnih.gov

Selective Oxidation and Reduction Reactions Involving the Fluorenol Moiety

The hydroxyl group at the 9-position of the fluorenol ring system is a key functional handle that allows for facile interconversion between the alcohol (fluorenol) and ketone (fluorenone) forms. These oxidation and reduction reactions are fundamental for the synthesis and subsequent modification of fluorenol derivatives.

Oxidation of 9-Fluorenol to 9-Fluorenone: The oxidation of a secondary alcohol like 9-fluorenol to its corresponding ketone, 9-fluorenone, is a common and efficient transformation. Various oxidizing agents can be employed for this purpose. A widely used laboratory method involves reagents such as hypochlorous acid (HOCl), which can be generated in situ from commercial bleach (NaOCl) and acetic acid. This method is effective for converting 9-fluorenol to 9-fluorenone. The reaction proceeds via a nucleophilic attack by the alcohol's oxygen on the electropositive chlorine atom of HOCl, followed by elimination to form the carbonyl group.

Reduction of 9-Fluorenone to 9-Fluorenol: The reverse reaction, the reduction of a ketone to a secondary alcohol, is equally important, particularly in the synthesis of the target compound this compound, which is often prepared from the corresponding 9-fluorenone precursor. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the fluorenone. rsc.org This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by a protic solvent like methanol or ethanol, yields the final 9-fluorenol product. rsc.org This reaction is often characterized by a distinct color change, as the bright yellow 9-fluorenone is converted to the white, solid 9-fluorenol.

TransformationReagent(s)Starting MaterialProductKey Features
OxidationNaOCl, CH₃COOH9-Fluorenol9-FluorenoneForms hypochlorous acid in situ for oxidation.
ReductionSodium Borohydride (NaBH₄), Methanol/Ethanol9-Fluorenone9-FluorenolMild and selective reduction of a ketone to a secondary alcohol. rsc.org

Catalyzed Alkylation Reactions for 9-Substituted Fluorenols

Alkylation at the C9 position is a critical strategy for diversifying the fluorenol scaffold. This can be achieved through various catalyzed reactions, leading to the formation of ethers (O-alkylation) or the introduction of new carbon-carbon bonds by replacing the hydroxyl group.

Acid-Catalyzed O-Alkylation (Etherification): 9-Fluorenol derivatives can be converted to their corresponding 9-alkoxy ethers through acid-catalyzed nucleophilic substitution. In a typical reaction, the fluorenol is treated with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The mechanism proceeds via an Sₙ1 pathway. The acid protonates the hydroxyl group, transforming it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the C9 position. This carbocation is then attacked by the nucleophilic alcohol solvent. A final deprotonation step yields the 9-alkoxyfluorene ether. This method is effective for synthesizing compounds like 9-methoxyfluorene from 9-fluorenol.

Lewis Acid-Catalyzed C-Alkylation: Lewis acids are effective catalysts for forming C-C bonds at the 9-position, particularly with reactive fluorenol precursors like 9-ethynyl-9-fluorenol. For instance, boron trifluoride etherate (BF₃·OEt₂) can catalyze the reaction between fluorene propargylic alcohols and various nucleophiles. This reaction proceeds through the formation of a propargylic carbocation intermediate, which then reacts with the nucleophile to yield highly functionalized 9,9-disubstituted fluorene derivatives.

Base-Catalyzed Alkylation of Fluorene: While not a direct alkylation of the fluorenol hydroxyl group, the base-catalyzed alkylation of the parent fluorene molecule is a significant related method for producing 9-substituted derivatives. Strong bases like potassium tert-butoxide (t-BuOK) can deprotonate the acidic C9-hydrogen of fluorene. The resulting carbanion can then react with alkylating agents such as alcohols. This approach has been highlighted as an efficient and green route to 9-monoalkylfluorenes.

Reaction TypeCatalystSubstratesProduct TypeMechanism Highlight
O-Alkylation (Etherification)H₂SO₄ (Brønsted Acid)9-Fluorenol, Alcohol (e.g., Methanol)9-AlkoxyfluoreneSₙ1 reaction via a stable C9 carbocation.
C-AlkylationBF₃·OEt₂ (Lewis Acid)9-Propargyl-9-fluorenol, Nucleophile9,9-Disubstituted FluoreneReaction proceeds through a propargylic carbocation.
C-Alkylation of Fluorenet-BuOK (Base)Fluorene, Alcohol9-MonoalkylfluoreneDeprotonation at C9 to form a nucleophilic carbanion. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of fluorenol and fluorenone derivatives has been a subject of such "green" innovations, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalytic Alkylation with Alcohols: The previously mentioned t-BuOK-catalyzed alkylation of fluorene with alcohols represents a green alternative to traditional methods that use alkyl halides. rsc.orgnih.gov Alcohols are generally less toxic and more readily available than their halide counterparts. This protocol is noted for its simplicity, mild conditions, and high efficiency, affording a sustainable route to 9-monoalkylfluorenes. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that can dramatically accelerate chemical reactions. scispace.comanton-paar.com Compared to conventional heating, microwave irradiation provides rapid and efficient internal heating of the reaction mixture. This often leads to significantly reduced reaction times—from hours to minutes—and can result in higher product yields with fewer byproducts. anton-paar.com For instance, the condensation of 9-fluorenone with 2-phenoxyethanol to produce 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene is significantly more efficient under microwave irradiation than with conventional heating, achieving an 81% yield in just 10 minutes.

Green Chemistry ApproachReactionKey Principle(s)Advantages
Aerobic OxidationFluorene → 9-FluorenoneUse of renewable feedstock (air), Atom economyAvoids toxic oxidants, water is the only byproduct, catalyst can be recycled. google.comnbinno.com
Base-Catalyzed AlkylationFluorene + Alcohol → 9-AlkylfluoreneUse of safer reagents (alcohols vs. alkyl halides)Simple, mild conditions, and high yields. rsc.orgnih.gov
Microwave-Assisted SynthesisCondensation of 9-FluorenoneEnergy efficiencyDrastically reduced reaction times, higher yields, and fewer byproducts. anton-paar.com

Mechanistic Investigations of Reactions Involving 9 4 Methoxyphenyl 9h Fluoren 9 Ol

Exploration of Carbocation Intermediates in Fluorenol Reactivity

Carbocations are pivotal intermediates in many organic reactions. In the context of 9-aryl-9-fluorenols, the stability of the fluorenyl cation plays a significant role in directing reaction pathways. The 4-methoxyphenyl (B3050149) group in 9-(4-Methoxyphenyl)-9H-fluoren-9-ol, with its electron-donating nature, further influences the stability and subsequent reactions of the carbocation formed at the C9 position.

Propargylic Carbocation Pathways in Fluorenol Derivatives

Research has shown that fluorene (B118485) propargylic alcohols can undergo reactions catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to form highly functionalized derivatives. researchgate.net A plausible mechanism for these transformations involves the formation of a propargylic carbocation. researchgate.net In a similar vein, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, also catalyzed by boron trifluoride, is believed to proceed through a propargylic carbocation intermediate. researchgate.net These findings suggest that the fluorenol moiety can stabilize an adjacent positive charge, facilitating reactions with various nucleophiles.

Allene Carbocation Formations in Fluorenol Transformations

The reaction of 9-fluorene propargylic alcohols with substituted 2-hydrazinopyridine (B147025), catalyzed by BF₃·OEt₂, leads to the formation of 9-fluorenylidene appended 2-hydrazinopyridine imine derivatives. researchgate.net A postulated mechanism for this transformation involves the generation of a propargylic allenyl carbocation. researchgate.net This indicates that under specific conditions, the initial propargylic carbocation can rearrange to an allenic carbocation, which then directs the course of the reaction.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Fluorenol Systems

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems where both a proton and an electron are transferred, often in a concerted step. nih.govuu.se These reactions are crucial in biological energy conversion and various catalytic processes. uu.se While specific studies on PCET involving this compound are not extensively detailed in the provided results, the general principles of PCET are relevant to understanding the redox behavior of fluorenol systems. PCET pathways can be critical in reactions where the fluorenol or its derivatives are subjected to oxidative or reductive conditions, potentially influencing the transfer of the hydroxyl proton and an electron from the fluorene core. The efficiency of such processes would be influenced by factors like the solvent and the electronic nature of substituents on the fluorene ring.

Electrophilic Aromatic Substitution Dynamics at the Fluorene Core in Polymerization

The fluorene core is susceptible to electrophilic aromatic substitution, a key reaction in the synthesis of fluorene-based polymers. The substitution pattern on the fluorene ring is dictated by the electronic and steric nature of both the existing substituents and the incoming electrophile. For instance, intramolecular cyclization of triarylcarbinols in the presence of an acid like TsOH can lead to the formation of 9-aryl-fluorenes. researchgate.net The orientation of this intramolecular aromatic substitution is influenced by the substituents on the aryl rings. researchgate.net This principle is fundamental to controlling the structure and properties of polymers derived from fluorene-based monomers. The 4-methoxyphenyl group at the C9 position of this compound would significantly influence the regioselectivity of any subsequent electrophilic attack on the fluorene rings during polymerization.

Mechanistic Insights into Fluorenyl Anion Generation and Reactivity

The generation of fluorenyl anions is a key step in many synthetic transformations involving the fluorene moiety. The acidity of the C9-proton in fluorene allows for its deprotonation by a suitable base to form the fluorenyl anion. While this compound does not have a proton at the C9 position to be abstracted directly, understanding fluorenyl anion chemistry is relevant to the broader context of fluorene derivatives. For instance, the synthesis of 9-aryl-fluoren-9-ols is often achieved through the Grignard reaction, which involves the nucleophilic attack of an aryl Grignard reagent on fluorenone. rsc.orgbohrium.com This reaction highlights the electrophilic nature of the C9-carbonyl carbon, which is mechanistically related to the reactivity of the fluorenyl system.

Mechanochemical Perspectives on Fluorenol-Based Polymer Degradation Mechanisms

The application of mechanical force to polymers can induce chemical reactions, leading to the degradation of the material. This process, known as mechanochemistry, is of significant interest for understanding polymer stability and for developing novel recycling methods. While specific experimental studies on the mechanochemical degradation of polymers derived from this compound are not extensively documented in publicly available research, a theoretical perspective can be developed by examining the known degradation pathways of related polyfluorene systems and analyzing the chemical structure of the monomer.

Polyfluorenes are a class of conjugated polymers investigated for their optical and electrical properties, with applications in organic light-emitting diodes (OLEDs) and polymer solar cells. wikipedia.org However, the degradation of these polymers, which can occur through various mechanisms, remains a challenge. wikipedia.org One common degradation pathway involves the oxidation of the C9 position of the fluorene monomer unit, leading to the formation of a fluorenone defect. wikipedia.org This ketone formation disrupts the conjugation of the polymer backbone, which can quench fluorescence and alter the material's electronic properties. wikipedia.org

In the context of mechanochemistry, the degradation of a polymer chain is initiated by the concentration of mechanical stress on specific covalent bonds, leading to their scission. The bonds most likely to break are typically those within the polymer backbone. For a hypothetical polymer incorporating this compound, several potential sites for mechanochemical cleavage exist.

The application of force to such a polymer would likely target the C-C bonds of the fluorene unit itself or the bonds linking the fluorene monomer into the polymer chain. The presence of the bulky 9-substituted groups, the 4-methoxyphenyl and the hydroxyl group, could create steric hindrance that influences the polymer chain's conformation and the distribution of mechanical stress.

A plausible mechanochemical degradation pathway could involve the homolytic cleavage of the C-C bonds in the polymer backbone, generating radical species. These radicals could then participate in a variety of secondary reactions, such as chain transfer or termination, further altering the polymer structure. The stability of the resulting radicals would play a crucial role in determining the subsequent degradation cascade.

Another potential mechanochemical event is the scission of the C-C bond connecting the 4-methoxyphenyl group to the fluorene ring. However, the bonds within the polymer backbone are generally more susceptible to mechanical force than the bonds of the side groups.

The following table outlines potential primary mechanochemical scission events and the resulting radical intermediates for a hypothetical polymer of this compound.

Potential Scission Point Description Resulting Intermediates
Polymer Backbone C-C BondCleavage of the main polymer chain.Two polymer-chain radicals.
C9-Aryl BondScission of the bond connecting the methoxyphenyl group to the fluorene.A polymer-chain radical and a 4-methoxyphenyl radical.
C9-OH BondCleavage of the bond to the hydroxyl group.A polymer-chain radical and a hydroxyl radical.

It is important to note that this is a theoretical analysis. The actual mechanochemical degradation mechanism would be complex and dependent on a multitude of factors, including the precise polymer architecture, the magnitude and type of mechanical force applied, and the environmental conditions such as temperature and the presence of oxygen. Experimental studies, including techniques like polymer chain scission analysis and electron spin resonance (ESR) spectroscopy to detect radical intermediates, would be necessary to elucidate the specific degradation pathways of polymers based on this compound.

Advanced Functionalization and Derivatization of 9 4 Methoxyphenyl 9h Fluoren 9 Ol

Site-Selective Functionalization at the 9-Position of the Fluorene (B118485) Core

The 9-position of the fluorene core in 9-(4-methoxyphenyl)-9H-fluoren-9-ol is a prime site for introducing a wide array of functional groups, significantly altering the molecule's properties. This reactivity stems from the acidic nature of the C-9 proton in the parent fluorene, a characteristic that is harnessed in various synthetic strategies. researchgate.net

One prominent method involves the reaction of 9-aryl-fluoren-9-ols with nucleophiles, often catalyzed by a Lewis acid. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the dehydrogenative reaction between 9-aryl-fluoren-9-ols and electron-rich (hetero)aryl nucleophiles. rsc.org This approach allows for the synthesis of 9,9-diarylfluorenes, including indole-containing derivatives, with high yields. rsc.org The reaction proceeds under mild conditions and demonstrates broad substrate compatibility. rsc.org

Another strategy utilizes boron trifluoride etherate (BF₃·OEt₂) as a catalyst. This Lewis acid facilitates the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as 2-aminobenzamides and isatin (B1672199) imines. thieme-connect.dersc.org These reactions lead to the formation of highly functionalized and conjugated 9-substituted fluorene derivatives. thieme-connect.dersc.org The mechanism is proposed to involve the formation of a propargylic carbocation intermediate. rsc.orgacs.org

The versatility of the 9-position is further highlighted by the synthesis of hybrid molecules. For example, 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives have been synthesized from fluorene propargylic alcohols and substituted 7-azaindoles using BF₃·OEt₂ as a catalyst. acs.org

Table 1: Examples of Site-Selective Functionalization at the 9-Position

CatalystNucleophileResulting ProductReference
Sc(OTf)₃Indoles, electron-rich (hetero)arenes9,9-Diarylfluorenes rsc.org
BF₃·OEt₂2-Aminobenzamides(Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides thieme-connect.de
BF₃·OEt₂Isatin imines3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one rsc.org
BF₃·OEt₂N-methyl-7-azaindole9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives acs.org

Introduction of Heteroatomic Functionalities to the Fluorenol Scaffold

The incorporation of heteroatoms, such as nitrogen, oxygen, and sulfur, into the fluorenol framework is a powerful strategy for modulating its electronic and photophysical properties. These heteroatoms can be introduced through various synthetic methodologies, leading to a diverse range of functionalized derivatives.

Nitrogen-containing functionalities are commonly introduced through reactions with amine-based nucleophiles. For example, the BF₃·OEt₂ catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides results in the formation of conjugated benzamide (B126) derivatives. thieme-connect.de Similarly, reactions with isatin imines, also catalyzed by BF₃·OEt₂, yield complex nitrogen-containing heterocyclic structures. rsc.org The synthesis of N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)amine has been achieved through a p-toluenesulfonic acid-assisted Schiff base reaction between 9-fluorenone (B1672902) and 4-methoxyaniline. researchgate.net

Oxygen-containing functionalities are inherent to the starting material, this compound, with its hydroxyl group. This hydroxyl group can be further derivatized. For instance, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine is a derivative where the fluorene moiety is linked through an oxygen atom. medchemexpress.com

The introduction of sulfur into the fluorene scaffold can be achieved through cycloaddition reactions. nih.gov While not directly demonstrated on this compound, the general methodology of using thiocarbonyl compounds in [3+2] and [4+2] cycloadditions provides a viable route to sulfur-containing fluorene derivatives. nih.gov

Supramolecular Interactions in the Directed Derivatization of Fluorenols

Supramolecular interactions, particularly hydrogen bonding, play a crucial role in directing the derivatization of fluorenols. The hydroxyl group of this compound can act as a hydrogen bond donor, influencing the orientation of reactants and the stability of intermediates.

The significance of hydrogen bonding is evident in the photoinduced electron transfer dynamics between fluorenone and amine solvents. nih.gov Studies have shown that hydrogen bonding between dye molecules and solvents can significantly impact reaction dynamics. nih.gov In the context of derivatization, such interactions can pre-organize the reactants, facilitating specific reaction pathways.

Furthermore, the formation of host-guest complexes with macrocyclic molecules like calixarenes can direct the functionalization of guest molecules. nih.gov This principle can be applied to the derivatization of fluorenols, where the fluorenol itself or a reactant could be encapsulated, leading to site-selective reactions. The interactions within these host-guest systems are often governed by a combination of forces, including hydrogen bonding and π-π stacking. nih.govresearchgate.net The understanding and control of these non-covalent interactions are paramount for achieving highly selective and efficient derivatization of the fluorenol scaffold.

Covalent Bond Formation for Novel Fluorenol-Based Hybrid Structures

The creation of novel hybrid structures based on this compound through covalent bond formation is a key strategy for developing advanced materials. researchgate.net These hybrid structures often combine the fluorene core with other functional moieties to achieve desired electronic, optical, or material properties.

A significant approach involves the dehydrogenative coupling of 9-aryl-fluoren-9-ols with various nucleophiles. rsc.org This method, often catalyzed by transition metals or Lewis acids like Sc(OTf)₃, allows for the direct formation of C-C bonds between the fluorene core at the 9-position and other aromatic systems. rsc.org This leads to the synthesis of 9,9-diarylfluorenes, which are valuable building blocks for electroluminescent materials. rsc.org

Furthermore, fluorene derivatives can be incorporated into polymeric structures. The synthesis of electroactive and luminescent polymers has been achieved by copolymerizing fluorene-based monomers with various heterocycles like pyrrole, thiophene, and furan. rsc.org These polymerization reactions, such as Stille coupling, enable the creation of extended π-conjugated systems with tunable properties. rsc.org

The versatility of fluorene chemistry also allows for the construction of more complex architectures, including macrocycles and nanogrids. researchgate.net These structures are assembled through the strategic formation of covalent bonds, often utilizing transition-metal catalysis or metal-free methods. researchgate.net The resulting hybrid materials exhibit unique properties and have potential applications in various fields, including organic electronics and materials science.

Theoretical and Computational Studies of 9 4 Methoxyphenyl 9h Fluoren 9 Ol and Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For 9-(4-methoxyphenyl)-9H-fluoren-9-ol and its analogs, DFT calculations provide valuable information about their frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the electronic properties and reactivity of the compounds.

For instance, a study on fluorenol and fluorenone using DFT with the CAM-B3LYP functional revealed that fluorenol has a smaller HOMO-LUMO gap (5.91 eV) compared to fluorenone (6.46 eV). nih.gov This suggests that fluorenol may possess better charge transport properties. nih.gov The introduction of a methoxyphenyl group at the 9-position is expected to further influence these electronic properties by donating electron density to the fluorenyl core, potentially lowering the HOMO-LUMO gap and tuning its reactivity.

The reactivity of these molecules can be further analyzed by calculating various electronic descriptors. These descriptors, derived from the electronic structure, can predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding their chemical behavior in reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the conformational landscape and intermolecular interactions of this compound and its analogs. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

The fluorene (B118485) core is largely planar, but the substituents at the C9 position can adopt various orientations. The methoxyphenyl group, in particular, can rotate, leading to different conformers. MD simulations can explore these conformational possibilities and determine their relative energies and populations. This is crucial as the conformation can significantly impact the molecule's properties and its interactions with other molecules.

Furthermore, MD simulations are invaluable for understanding how these molecules interact with each other and with their environment. In the solid state, these interactions govern the crystal packing and can lead to the formation of supramolecular assemblies. In solution, the interactions with solvent molecules can influence solubility and reactivity.

Computational Modeling of Reaction Pathways and Transition States in Fluorenol Transformations

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving fluorenol derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. nih.gov

One common method for finding transition states is the Nudged Elastic Band (NEB) method, which creates a series of "images" or intermediate structures between the reactants and products. libretexts.org By optimizing these images, a minimum energy path can be determined, with the highest energy point corresponding to the transition state. libretexts.org Understanding the structure and energy of the transition state is fundamental to predicting reaction rates and selectivity. libretexts.orgims.ac.jp

For transformations of this compound, such as dehydration or substitution reactions, computational modeling can help to:

Visualize the step-by-step process of bond breaking and formation.

Calculate the activation energies for different possible pathways. youtube.com

Understand the role of catalysts or reaction conditions.

Recent advancements have led to more efficient computational methods for finding transition states, reducing the computational cost by 50-70% compared to traditional NEB methods, thus accelerating the exploration of chemical reactions. ims.ac.jp

Prediction of Spectroscopic Signatures through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the electronic properties. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra of different possible isomers or conformers with the experimental spectrum, the correct structure can be assigned.

IR Spectroscopy: The vibrational frequencies calculated from quantum chemical methods can be correlated with the peaks in an experimental IR spectrum. This helps in identifying the functional groups present in the molecule and confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the absorption wavelengths and intensities, providing information about the electronic structure and chromophores within the molecule.

In Silico Approaches for Understanding Supramolecular Assembly Behavior

In silico methods, which are computational studies performed on a computer, are instrumental in understanding how molecules like this compound self-assemble into larger, ordered structures. These supramolecular assemblies are held together by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

Computational modeling can be used to:

Predict the most stable packing arrangements in the solid state.

Analyze the strength and directionality of the intermolecular interactions.

Simulate the growth of molecular crystals.

Design molecules with specific self-assembling properties for applications in materials science and nanotechnology.

Docking studies, a type of in silico method, can be used to predict the binding of these molecules to larger host molecules or biological macromolecules. nih.gov This is particularly relevant for designing molecules with specific biological activities. nih.govnih.gov

Computational Fluid Dynamics (CFD) in Related Chemical Engineering Applications

While not directly studying the molecule itself, Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to model fluid flow, heat transfer, and mass transfer in processes where this compound might be synthesized or utilized. chemisgroup.usnumberanalytics.com

CFD can be applied to optimize various aspects of chemical processes, including:

Reactor Design: Simulating the flow patterns and mixing within a reactor to ensure efficient and uniform reactions. numberanalytics.commr-cfd.com This can help in maximizing the yield of the desired product and minimizing byproducts. chemisgroup.usresearchgate.net

Crystallization: Modeling the crystallization process to control the crystal size distribution and morphology. This is crucial for obtaining a product with the desired physical properties.

Scale-up: Simulating the process on a larger scale to identify and mitigate potential problems before moving from the laboratory to industrial production. researchgate.net

By providing detailed insights into the transport phenomena occurring in chemical processes, CFD helps engineers to design more efficient, safer, and cost-effective manufacturing processes for compounds like this compound. chemisgroup.usresolvedanalytics.com

Table of Calculated Properties for Fluorenol Analogs

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Fluorenol-7.56-1.655.91
Fluorenone-7.99-1.536.46

Data obtained from DFT calculations with the CAM-B3LYP functional. nih.gov

Role as Monomers and Building Blocks in Polymer Chemistry

The versatility of the fluorene moiety allows for its incorporation into a wide array of polymeric structures, imparting desirable properties such as thermal stability, high glass transition temperatures, and specific optoelectronic characteristics. The presence of a hydroxyl group on the C9 position of this compound offers a reactive site for polymerization, distinguishing it from the more commonly utilized 9,9-dialkyl or 9,9-diarylfluorene monomers.

Precision Synthesis of Fluorene-Based Copolymers and Alternating Copolymers

The synthesis of fluorene-based copolymers with precisely controlled architectures, such as alternating copolymers, is crucial for tuning their properties for specific applications. While palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are standard methods for creating fluorene-based conjugated polymers, the hydroxyl group of this compound allows for its use in step-growth polymerizations.

To be utilized as a monomer in the synthesis of copolymers, this compound would typically first be functionalized. For instance, it could be converted into a dihaloaryl or diboronic acid derivative at the 2 and 7 positions of the fluorene ring, which are reactive sites for Suzuki coupling. The hydroxyl group could be protected during this functionalization and then deprotected in the final polymer to provide a reactive site for further modifications.

Alternatively, the hydroxyl group itself can be the point of polymerization. For example, conversion of the hydroxyl group to a leaving group could enable its use in polyetherification reactions. By reacting with a bisphenol, it could form a polyether. If reacted with diacyl chlorides, it could form polyesters. This approach would lead to polymers where the fluorene unit is a pendant group, influencing the polymer's solubility, thermal properties, and processability.

The synthesis of alternating copolymers would require a monomer with two different reactive groups that can selectively react with a complementary comonomer. For example, if this compound were functionalized to have a boronic acid at the 2-position and a halide at the 7-position, it could undergo controlled polymerization with a comonomer containing two different corresponding reactive sites.

Cross-Linking Chemistry of Fluorenol-Containing Polymers

The hydroxyl group of the fluorenol moiety within a polymer chain is a prime site for cross-linking, which can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the resulting material. Several cross-linking strategies can be envisioned for polymers incorporating this compound.

One common method is thermal cross-linking . Polymers with pendant fluorenol groups can be cross-linked by heating, which can induce self-condensation or reaction with an added cross-linking agent. For instance, in the presence of an acid catalyst, ether linkages could be formed between fluorenol moieties on different polymer chains.

Another approach is oxidative cross-linking . Chemical oxidation can be employed to create covalent bonds between fluorene units. For instance, oxidation of fluorene-containing polymers can lead to the formation of biphenylene linkages between the fluorene rings at their 2 and 7 positions, resulting in a conjugated network structure uh.edu.

Furthermore, the hydroxyl group is amenable to reaction with a variety of difunctional or multifunctional cross-linking agents . For example, diisocyanates can react with the hydroxyl groups to form urethane linkages, while diacyl chlorides or anhydrides can form ester cross-links. This allows for precise control over the cross-link density and, consequently, the material's properties.

Cross-linking MethodPotential Cross-linking AgentResulting Linkage
Thermal Cross-linkingAcid or Base CatalystEther
Oxidative Cross-linkingOxidizing Agent (e.g., FeCl3)Biphenylene
Chemical Cross-linkingDiisocyanateUrethane
Chemical Cross-linkingDiacyl ChlorideEster

Design of Polymer Nanocomposites with Fluorenol Moieties

Polymer nanocomposites, which consist of a polymer matrix with dispersed nanoscale fillers, often exhibit remarkably improved properties compared to the neat polymer. The fluorenol moiety of this compound can play a crucial role in the design of advanced nanocomposites.

The hydroxyl group can be used to functionalize the surface of nanoparticles , such as silica (B1680970) (SiO2), titania (TiO2), or carbon nanotubes. This covalent attachment of the fluorene-containing molecule to the nanoparticle surface can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial adhesion between the filler and the polymer. This leads to improved mechanical properties and thermal stability of the nanocomposite.

Moreover, polymers containing pendant fluorenol groups can exhibit specific interactions with nanofillers. The polar hydroxyl group can form hydrogen bonds with the surface of inorganic nanoparticles, leading to a well-dispersed and stable nanocomposite. The bulky fluorene group can also influence the morphology and ordering of the polymer chains at the nanoparticle interface.

Development of Polyimide Films from Fluorenol Precursors

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. Fluorene-containing polyimides are of particular interest because the rigid and bulky fluorene unit can enhance the glass transition temperature (Tg), improve solubility, and reduce the dielectric constant.

To be used as a precursor for polyimide films, this compound would need to be chemically modified to contain either two amino groups (to act as a diamine monomer) or two carboxylic acid or anhydride groups (to act as a dianhydride monomer).

For example, the hydroxyl group could be used as a handle to introduce amine-containing side chains. Alternatively, the fluorene ring itself can be functionalized at the 2 and 7 positions to introduce the necessary reactive groups for polycondensation. Research has shown that fluorene-based diamines and dianhydrides can be successfully polymerized to form high-performance polyimides researchgate.net. The resulting polyimide films often exhibit excellent thermal stability with decomposition temperatures exceeding 500 °C and high glass transition temperatures.

Integration into Organic Electronic and Optoelectronic Devices

Fluorene-based materials are widely used in organic electronics due to their excellent charge transport properties and high photoluminescence quantum yields. The specific structure of this compound suggests its potential for use in various electronic and optoelectronic devices.

Charge Transport Mechanisms in Fluorenol-Derived Materials

The charge transport in fluorene-based materials is highly dependent on their molecular structure and solid-state packing. The fluorene core provides a rigid, conjugated system that can facilitate intramolecular charge delocalization. In the solid state, intermolecular charge hopping between adjacent fluorene units is the dominant mechanism for charge transport.

The introduction of a methoxyphenyl group at the 9-position of the fluorene core can influence the electronic properties. The electron-donating nature of the methoxy (B1213986) group can increase the highest occupied molecular orbital (HOMO) energy level, which could facilitate hole injection from the anode in an organic electronic device.

The charge transport properties of materials derived from this compound would likely be investigated using techniques such as time-of-flight (TOF) photoconductivity measurements to determine charge carrier mobilities and space-charge-limited current (SCLC) measurements to understand the nature of charge transport and the presence of charge traps.

Functional GroupPotential Effect on Charge Transport
Fluorene CoreProvides a rigid conjugated pathway for intramolecular charge delocalization.
4-Methoxyphenyl (B3050149) GroupElectron-donating group may raise the HOMO level, potentially improving hole injection.
9-Hydroxyl GroupCan influence solid-state packing through hydrogen bonding, which may affect intermolecular charge hopping.

An in-depth analysis of the advanced applications of this compound and its derivatives reveals a significant potential across materials science and chemistry. This article explores the nuanced photophysical properties, applications in optoelectronics, principles of supramolecular assembly, and catalytic uses stemming from the unique fluorenol structure.

Analytical and Spectroscopic Characterization Methodologies in Fluorenol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 9-(4-methoxyphenyl)-9H-fluoren-9-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 9-(trimethylsilyl)fluorene, chemical shifts are reported in ppm (δ) using tetramethylsilane (B1202638) as an internal standard. rsc.org For a similar fluorenyl alcohol, the proton NMR spectrum, recorded on a 400 MHz spectrometer in CDCl₃, showed distinct signals corresponding to the different protons in the molecule. rsc.org For instance, aromatic protons typically appear in the downfield region of the spectrum, while aliphatic protons are found further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the analysis of a derivative, the spectrum was recorded at 100 MHz in CDCl₃. rsc.org The chemical shifts (δ) observed were 141.27, 139.55, 139.14, 138.99, 136.62, 136.20, 129.30, 128.78, 128.28, 127.62, 127.36, 127.03, 126.87, 124.42, 120.20, 119.80, 119.64, and 119.02 ppm. rsc.org Another related compound exhibited signals at 164.33, 144.63, 141.59, 140.06, 139.69, 139.05, 135.94, 129.91, 129.13, 127.69, 127.66, 127.11, 121.02, 120.47, 119.79, 119.49, and 115.86 ppm. rsc.org

Table 1: Representative NMR Data for Fluorene (B118485) Derivatives
Technique Compound Solvent Frequency Observed Chemical Shifts (δ, ppm) Reference
¹H NMR9-(trimethylsilyl)fluorene derivativeCDCl₃400 MHz9.38 (d, J = 7.8 Hz, 1H), 8.08 (d, J = 3.2 Hz, 1H), 7.76 (d, J = 7.6 Hz, 1H), 7.69 (t, J = 7.6 Hz, 2H), 7.56 (s, 1H), 7.48 (d, J = 3.3 Hz, 1H), 7.46 – 7.28 (m, 4H) rsc.org
¹³C NMR9-(trimethylsilyl)fluorene derivativeCDCl₃100 MHz141.27, 139.55, 139.14, 138.99, 136.62, 136.20, 129.30, 128.78, 128.28, 127.62, 127.36, 127.03, 126.87, 124.42, 120.20, 119.80, 119.64, 119.02 rsc.org
¹³C NMRAnother fluorene derivativeCDCl₃Not Specified164.33, 144.63, 141.59, 140.06, 139.69, 139.05, 135.94, 129.91, 129.13, 127.69, 127.66, 127.11, 121.02, 120.47, 119.79, 119.49, 115.86 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For a related fluorene derivative, the calculated exact mass was 298.0988, while the found value was 299.0992, likely corresponding to the [M+H]⁺ ion. rsc.org This level of precision is crucial for confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and complex mixtures. The NIST Chemistry WebBook provides mass spectral data for the parent compound, 9H-fluoren-9-ol, which shows its fragmentation pattern upon electron ionization. nist.gov This information can be used as a reference for interpreting the mass spectrum of its derivatives. While specific GC-MS data for this compound is not available in the search results, it is a standard method for purity assessment and identification.

Table 2: High-Resolution Mass Spectrometry Data for a Fluorene Derivative
Compound Ionization Mode Calculated Mass (m/z) Found Mass (m/z) Reference
Fluorene DerivativeNot Specified298.0988299.0992 ([M+H]⁺) rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction on a single crystal provides the most definitive three-dimensional structure of a molecule. For a related compound, 4′-(4-Methoxyphenyl)-1′-methyl-9H-fluorene-9-spiro-3′-pyrrolidine-2′-spiro-2′′-indan-1′′,3′′-dione, single-crystal X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell dimensions were determined to be a = 8.6501 (8) Å, b = 25.738 (2) Å, and c = 10.9358 (10) Å, with β = 97.901 (2)°. researchgate.net The crystal structure was stabilized by an intermolecular C—H···O hydrogen bond. researchgate.net Such detailed structural information, including bond lengths, bond angles, and intermolecular interactions, is invaluable for understanding the solid-state packing and properties of the molecule.

Table 3: Crystallographic Data for a Fluorene Derivative
Parameter Value Reference
Compound 4′-(4-Methoxyphenyl)-1′-methyl-9H-fluorene-9-spiro-3′-pyrrolidine-2′-spiro-2′′-indan-1′′,3′′-dione researchgate.net
Formula C₃₂H₂₅NO₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 8.6501 (8) researchgate.net
b (Å) 25.738 (2) researchgate.net
c (Å) 10.9358 (10) researchgate.net
β (°) 97.901 (2) researchgate.net
Volume (ų) 2411.6 (4) researchgate.net
Z 4 researchgate.net

Vibrational Spectroscopy (FT-IR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the synthesis of N-(4-Chlorophenyl)-9H-fluoren-9-imine, a derivative of fluorenone, the IR spectrum showed characteristic peaks at 3063, 2962, 1640, 838, 816, and 732 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides an IR spectrum for 9H-fluoren-9-ol, which can serve as a reference. nist.govnist.gov The characteristic O-H stretching vibration of the hydroxyl group in this compound would be a key feature in its IR spectrum, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and emission spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. The UV-Visible spectrum of 9H-fluoren-9-one, a related ketone, is available in the NIST Chemistry WebBook. nist.gov For the title compound, the presence of the fluorene and methoxyphenyl chromophores would give rise to characteristic absorption bands in the UV region. The study of these electronic transitions provides insight into the molecule's electronic structure and potential for fluorescence or phosphorescence. The electrophilicity parameter (E) of the 9-(4-methoxyphenyl)-9H-fluoren-9-ylium cation has been determined to be 0.85 in dichloromethane, which is relevant to its reactivity and electronic properties. lmu.de

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. youtube.comyoutube.com While this compound is a small molecule, GPC becomes a crucial analytical tool when this compound is used as a monomer or initiator in polymerization reactions. GPC separates molecules based on their size in solution, with larger molecules eluting first. youtube.com By calibrating the system with polymer standards of known molecular weights, a calibration curve can be created to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer sample. youtube.comyoutube.com This information is vital for understanding the physical and mechanical properties of the resulting polymer. youtube.com Advanced GPC techniques can be coupled with other detectors, such as light scattering and viscometry, to gain more comprehensive information about the polymer's structure and conformation in solution. youtube.com

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of 9-(4-Methoxyphenyl)-9H-fluoren-9-ol?

  • Methodological Answer : Structural characterization typically involves:

  • Single-crystal X-ray diffraction : For precise determination of bond lengths, angles, and spatial arrangement. Refinement using programs like SHELXL (part of the SHELX suite) resolves disorder and validates geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy group at C4 of the phenyl ring) and confirm stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C20_{20}H16_{16}O2_2) and fragmentation patterns .

Q. How is the purity of synthesized this compound assessed?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection monitors impurities. Optimal separation uses C18 columns and gradient elution (e.g., acetonitrile/water).
  • Melting point analysis : Sharp melting points indicate purity; deviations suggest byproducts or solvates .
  • TLC : Silica gel plates with fluorescent indicators track reaction progress and isolate pure fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate computational models. Discrepancies in dihedral angles may indicate dynamic effects .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., fluorenol ring puckering) causing signal splitting .
  • Synchrotron XRD : High-resolution data clarifies electron density maps, resolving ambiguities in substituent orientation .

Q. What strategies optimize the synthesis of this compound via Grignard reactions?

  • Methodological Answer :

  • Reagent selection : Use aryl magnesium bromides (e.g., 4-methoxyphenylmagnesium bromide) in THF for nucleophilic addition to fluorenone precursors .
  • Temperature control : Maintain −78°C during Grignard addition to prevent side reactions; gradual warming ensures complete quenching.
  • Workup protocols : Acidic hydrolysis (e.g., HCl/ice) followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties, and how is this experimentally quantified?

  • Methodological Answer :

  • Cyclic voltammetry : Measures redox potentials; electron-donating methoxy groups increase HOMO energy, altering oxidation/reduction profiles .
  • UV-Vis spectroscopy : Bathochromic shifts in absorption spectra indicate extended conjugation between the fluorenol core and methoxyphenyl group .
  • XPS analysis : Quantifies electron density changes via binding energy shifts in oxygen (O 1s) and carbon (C 1s) core levels .

Methodological Notes

  • Synthetic Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm structural assignments .
  • Biological Applications : Derivatives of this compound are explored as fluorimetric pH indicators or peptide synthesis intermediates, leveraging the Fmoc-like protecting group chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.